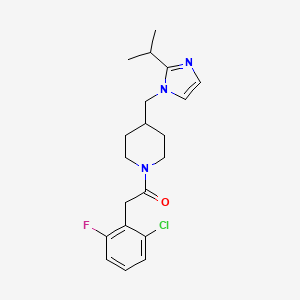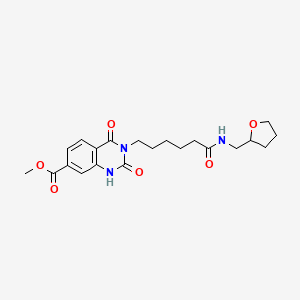![molecular formula C15H10F2N2O B2759556 5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline CAS No. 866009-23-6](/img/structure/B2759556.png)
5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one aromatic (benzene) and the other containing two nitrogen atoms (pyrimidine). The molecule also contains two fluorine atoms and a methoxy group attached to the phenyl ring.Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Fluorine-Substituted Derivatives : A study by Sun et al. (2019) explored the synthesis and crystal structures of fluorine-substituted derivatives related to 5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline, focusing on their anti-inflammatory activities. These derivatives demonstrated enhanced solubility and potential for scientific research applications, particularly in studying their structural and physicochemical properties (Sun, Gao, Wang, & Hou, 2019).
Characterization of Quinazoline Derivatives : Gong Ping (2005) reported on the synthesis route for a specific quinazoline derivative, highlighting methods for improving the synthesis efficiency and yield. This research provides a foundation for the development of new synthetic strategies for quinazoline-based compounds, which are crucial for various scientific investigations (Gong Ping, 2005).
Biological Activities
Anti-Microbial Screening : Selvam and Palanirajan (2010) synthesized and screened a series of thiazoloquinazoline derivatives for anti-bacterial and anti-fungal activities. This research contributes to understanding the broader applications of quinazoline derivatives in addressing microbial resistance (Selvam & Palanirajan, 2010).
Inhibition of Kinase Activity : A derivative, ZD6474, demonstrated inhibitory effects on vascular endothelial growth factor signaling, angiogenesis, and tumor growth, showcasing the compound's potential in cancer research and the exploration of new therapeutic targets (Wedge et al., 2002).
Mechanism of Action
Target of Action
The primary target of 5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase affects several biochemical pathways. The primary pathway is the EGFR signaling pathway , which plays a crucial role in the regulation of cell proliferation, survival, and differentiation . By inhibiting EGFR, the compound can disrupt these processes, potentially leading to the death of cancer cells .
Pharmacokinetics
Similar compounds are known to have good bioavailability and are typically metabolized in the liver .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation and induction of apoptosis in cancer cells . By inhibiting EGFR tyrosine kinase, the compound disrupts critical signaling pathways, leading to the death of cancer cells .
properties
IUPAC Name |
5-fluoro-4-[(4-fluorophenyl)methoxy]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O/c16-11-6-4-10(5-7-11)8-20-15-14-12(17)2-1-3-13(14)18-9-19-15/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOLSTMCDHIXCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NC=N2)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-ethoxyphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2759475.png)
![N-(1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}piperidin-4-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2759477.png)
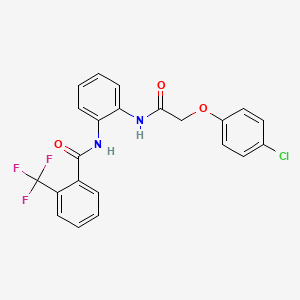
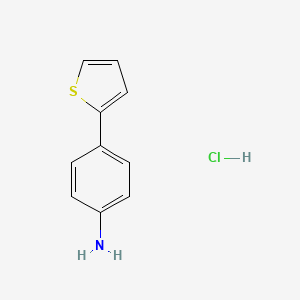
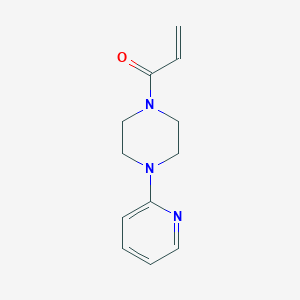
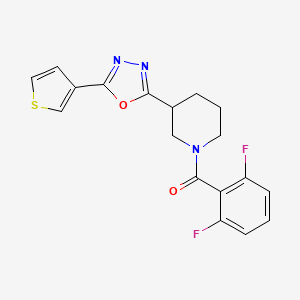

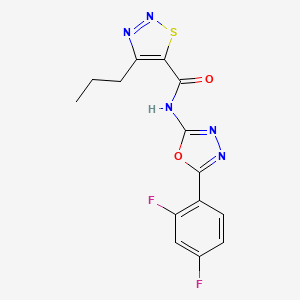
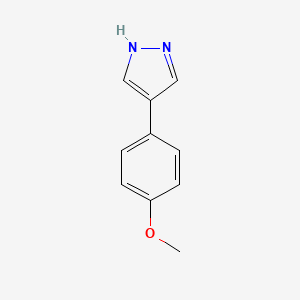
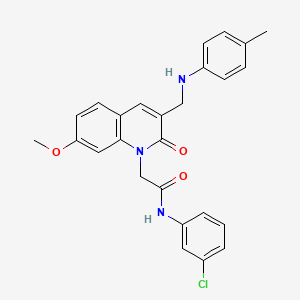
![N-[2-(azepan-1-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide](/img/structure/B2759491.png)
![3-(4-Fluorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2759493.png)
